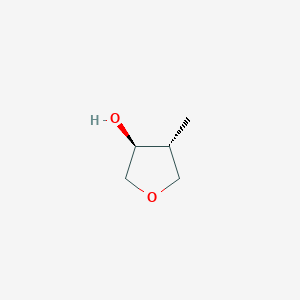
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its biological activities. The chromen-2-one core is a common motif in various compounds with potential antimicrobial properties. The papers provided discuss several derivatives of 2H-chromen-2-one, which are synthesized and analyzed for their antimicrobial activities and molecular structures .
Synthesis Analysis
The synthesis of chromen-2-one derivatives involves multiple steps, including reductive amination and reactions with different substituted aromatic aldehydes. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized using sodium cyanoborohydride in methanol . Although the specific compound of interest is not mentioned, the synthesis methods described in these papers could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure of a related compound revealed significant conformational differences between molecules, particularly in the orientation of substituents relative to the chromen-2-one fused ring system . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.
Chemical Reactions Analysis
The chromen-2-one derivatives undergo various chemical reactions, which are essential for their antimicrobial activity. The papers describe the synthesis of different derivatives through reactions with hydrazine hydrate, pentane-2,4-dione, carbon disulfide, and potassium isothiocyanate . These reactions lead to the formation of Schiff's bases, oxadiazoles, triazoles, and thiazolidinones, indicating the versatility of the chromen-2-one core in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The crystal packing features of one derivative include C—H⋯O, C—H⋯π(aryl), and π–π stacking interactions, which contribute to the stability of the crystal structure . The antimicrobial activity of these compounds is significant, and structure-based investigations using docking studies with oxidoreductase proteins suggest a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency . These properties are essential for the development of chromen-2-one derivatives as antimicrobial agents.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Studies on imperatorin, a compound closely related to "7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one", have detailed its crystal structure, revealing different conformations of the 3-methylbutyl group in pure samples. This structural variability offers insights into the molecular flexibility and potential interactions of similar compounds within biological systems or material sciences (Atta-ur-rahman et al., 2004).
Sensing Applications
- A synthesized derivative demonstrated potential as a sensor for detecting Fe3+ and Cu2+ ions in aqueous solutions, highlighting its application in environmental monitoring and chemical analysis. This coumarin derivative's high sensitivity and selectivity for these metal ions were attributed to its structural features and photophysical properties (S. Joshi et al., 2016).
- Another study presented a coumarin–pyrazolone probe with high sensitivity for detecting Cr3+ ions, further demonstrating the compound's utility in biological and environmental applications. This probe could detect Cr3+ in living cells, showcasing its biomedical relevance (Kailasam Saravana Mani et al., 2018).
Material Science
- Coumarin derivatives have been used in the development of new materials for organic light-emitting diodes (OLEDs), indicating their importance in electronic and optoelectronic devices. The synthesis of specific derivatives showed their potential as emitting layers, contributing to the advancement of OLED technology (Hyocheol Jung et al., 2017).
Mécanisme D'action
Biochemical Pathways
It’s worth noting that compounds of similar structure have been found to interact with various biochemical pathways, exhibiting a range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antioxidant, anticancer, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Cellular Effects
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
7-(3-methylbut-2-enoxy)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-14(2)10-11-22-17-9-8-16-12-18(15-6-4-3-5-7-15)20(21)23-19(16)13-17/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHNNYCGRMOFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)




![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)

![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)